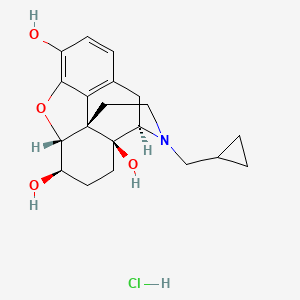

6beta-Naltrexol hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de 6β-naltrexol est un antagoniste des récepteurs opioïdes à sélectivité périphérique. C'est un métabolite actif majeur de la naltrexone, formé par les enzymes dihydrodiol déshydrogénase hépatiques. Ce composé est connu pour sa capacité à se lier aux récepteurs opioïdes avec une forte affinité, en particulier le récepteur mu-opioïde, et est utilisé dans diverses applications scientifiques et médicales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de 6β-naltrexol implique la réduction de la naltrexone. Ce processus utilise généralement la réduction enzymatique à l'aide des enzymes dihydrodiol déshydrogénase hépatiques. Les conditions de réaction comprennent le maintien d'un pH basique et l'utilisation de solvants organiques spécifiques pour l'extraction .

Méthodes de production industrielle

La production industrielle du chlorhydrate de 6β-naltrexol suit des voies de synthèse similaires, mais à plus grande échelle. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour purifier le composé, assurant une haute pureté et une cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de 6β-naltrexol subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir le 6β-naltrexol en naltrexone.

Réduction : La réaction principale utilisée dans sa synthèse à partir de la naltrexone.

Substitution : Implique le remplacement de groupes fonctionnels spécifiques pour modifier ses propriétés chimiques.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Réduction enzymatique à l'aide de la dihydrodiol déshydrogénase hépatique.

Substitution : Divers réactifs en fonction de la substitution souhaitée, tels que les agents halogénants.

Principaux produits formés

Oxydation : Naltrexone.

Réduction : 6β-naltrexol.

Substitution : Dérivés modifiés du 6β-naltrexol avec différents groupes fonctionnels.

Applications de la recherche scientifique

Le chlorhydrate de 6β-naltrexol a un large éventail d'applications dans la recherche scientifique :

Industrie : Utilisé dans le développement de nouveaux antagonistes des opioïdes et de médicaments apparentés.

Mécanisme d'action

Le chlorhydrate de 6β-naltrexol agit comme un antagoniste neutre au niveau du récepteur mu-opioïde. Il se lie au récepteur sans l'activer, bloquant ainsi les effets des agonistes des opioïdes. Ce composé présente également une sélectivité pour le récepteur mu-opioïde par rapport aux récepteurs kappa et delta, ce qui le rend efficace pour réduire les effets secondaires induits par les opioïdes sans provoquer de symptômes de sevrage .

Applications De Recherche Scientifique

6beta-naltrexol hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

6beta-naltrexol hydrochloride acts as a neutral antagonist at the mu-opioid receptor. It binds to the receptor without activating it, thereby blocking the effects of opioid agonists. This compound also exhibits selectivity for the mu-opioid receptor over the kappa and delta receptors, making it effective in reducing opioid-induced side effects without precipitating withdrawal symptoms .

Comparaison Avec Des Composés Similaires

Composés similaires

Naltrexone : Le composé parent dont est dérivé le 6β-naltrexol.

6α-naltrexol : Un isomère moins actif du 6β-naltrexol avec des propriétés pharmacologiques différentes.

Unicité

Le chlorhydrate de 6β-naltrexol est unique en raison de sa sélectivité périphérique et de ses propriétés d'antagoniste neutre. Contrairement à la naltrexone, il ne provoque pas de symptômes de sevrage et a un potentiel inférieur d'effets secondaires sur le système nerveux central .

Propriétés

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,14-15,18,22-24H,1-2,5-10H2;1H/t14-,15-,18+,19+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQFFCPJTDFOAN-CDHBEYIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55488-86-3 | |

| Record name | 6beta-Naltrexol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6.BETA.-NALTREXOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765G11MG24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-5H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B1500413.png)

![1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1500419.png)